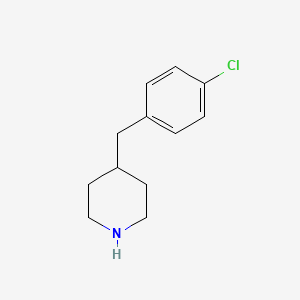

4-(4-Chlorobenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPESQEWIPDEGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395673 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36938-76-8 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorobenzyl)piperidine is a pivotal heterocyclic amine that serves as a fundamental structural motif in a multitude of pharmacologically active compounds. Its unique combination of a flexible piperidine ring and a rigid chlorobenzyl group imparts desirable physicochemical properties that are instrumental in drug design and development. This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound, details a robust and industrially relevant synthetic protocol, and offers an in-depth analysis of its spectroscopic characterization. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block in medicinal chemistry and organic synthesis.

Chemical Identity and Core Profile

A precise understanding of a compound's identity is the bedrock of all scientific investigation. This compound is defined by the following key identifiers and structural features.

| Property | Value | Source |

| CAS Number | 3979-99-9 | - |

| Molecular Formula | C₁₂H₁₆ClN | [1] |

| Molecular Weight | 210.71 g/mol | [2] |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]piperidine | - |

| Synonyms | Piperidine, 4-(p-chlorobenzyl)- | - |

| Canonical SMILES | C1CNCCC1CC2=CC=C(C=C2)Cl | [3] |

| InChI Key | ZBPKCXFLSLWDPF-UHFFFAOYSA-N | - |

Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical reactions and biological systems. These properties are critical for designing synthetic routes, purification strategies, and predicting pharmacokinetic behavior. While extensive experimental data for the free base is not widely published, properties can be inferred from its hydrochloride salt and related structures.

| Property | Predicted/Observed Value | Rationale/Comments |

| Appearance | White to off-white solid/crystalline powder | Based on appearance of its hydrochloride salt. |

| Boiling Point | ~325-335 °C (Predicted) | Estimated based on the boiling point of related benzylpiperidines and chlorobenzyl compounds. |

| Melting Point | Not widely reported (Free Base) | The hydrochloride salt is a stable crystalline solid, suggesting the free base is likely a solid at room temperature. |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Methanol). Low solubility in water. | The piperidine nitrogen offers some polarity, but the benzyl and chloro- substituents increase lipophilicity. |

| pKa | ~10-11 (Predicted) | Typical for a secondary amine within a piperidine ring, indicating it is basic and will be protonated at physiological pH. |

| LogP | ~3.5 (Predicted) | Indicates good lipophilicity, a key factor for membrane permeability in drug candidates. |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is achieved through the catalytic hydrogenation of its aromatic precursor, 4-(4-chlorobenzyl)pyridine. This method is favored for its high efficiency and atom economy.[3][4]

Reaction Scheme: Catalytic Hydrogenation

The core transformation involves the saturation of the pyridine ring to yield the corresponding piperidine.

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol

-

Reactor Setup: To a suitable hydrogenation vessel, add 4-(4-chlorobenzyl)pyridine (1.0 eq).

-

Catalyst and Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol, followed by the hydrogenation catalyst (e.g., 5-10 mol% Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)).[5] Acetic acid is often chosen as the solvent because it protonates the pyridine nitrogen, which can reduce catalyst poisoning and facilitate the reduction.[5]

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-70 bar) and stir the reaction mixture vigorously at room temperature.[5]

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis of aliquots using TLC or GC-MS until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the solid catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used, neutralize the residue with a base (e.g., NaOH solution) to deprotonate the piperidine nitrogen. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: The product can be further purified by column chromatography or crystallization (often as the hydrochloride salt) to achieve high purity.

Causality and Experimental Choices

-

Choice of Catalyst: Platinum and Palladium are highly effective for pyridine ring hydrogenation.[4] PtO₂ (Adam's catalyst) is often robust and active under acidic conditions.[5] The choice between catalysts can influence reaction time and selectivity, especially if other reducible functional groups are present.

-

Solvent System: Protic, slightly acidic solvents like acetic acid or alcohols enhance the rate of hydrogenation. The acidic medium protonates the pyridine, making the ring more electron-deficient and susceptible to reduction.[5]

-

Pressure and Temperature: While this reaction often proceeds at room temperature, moderate pressure is required to ensure sufficient hydrogen concentration in the solution for the reaction to proceed at a practical rate.[5]

Spectroscopic Analysis and Structural Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic data are characteristic of this compound.

Workflow for Synthesis and Characterization

Caption: A self-validating workflow from synthesis to analytical confirmation.

¹H NMR (Proton NMR) Spectroscopy

-

Aromatic Protons (δ ~7.2-7.3 ppm): The protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system), integrating to 4H. The characteristic splitting pattern is due to coupling between adjacent protons on the benzene ring.

-

Benzyl Protons (δ ~2.5 ppm): The two protons of the -CH₂- group connecting the piperidine and phenyl rings will appear as a doublet, integrating to 2H.

-

Piperidine Protons (δ ~2.5-3.1 ppm and ~1.5-1.7 ppm): The protons on the piperidine ring will show complex multiplets. The two axial protons at the C2 and C6 positions (adjacent to the nitrogen) will typically be downfield (δ ~3.0-3.1 ppm). The equatorial protons at C2/C6 and the protons at C3/C5/C4 will appear further upfield.

-

Amine Proton (N-H): A broad singlet, typically in the range of δ 1.5-2.5 ppm, which may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR) Spectroscopy

-

Aromatic Carbons (δ ~128-140 ppm): Expect four signals for the chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield, as will the carbon attached to the benzyl group (ipso-carbon).

-

Piperidine Carbons (δ ~30-50 ppm): The C2 and C6 carbons adjacent to the nitrogen will be in the δ ~45-50 ppm range. The C4 carbon will be around δ ~35-40 ppm, and the C3/C5 carbons will be the most upfield, around δ ~30-35 ppm.

-

Benzyl Carbon (δ ~40-45 ppm): The benzylic -CH₂- carbon will appear in this region.

FT-IR (Infrared) Spectroscopy

-

N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ is characteristic of the secondary amine.

-

C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) from the C-H bonds of the piperidine and benzyl methylene groups.

-

C-H (sp²) Stretch: Weaker peaks just above 3000 cm⁻¹ from the aromatic C-H bonds.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 1015-1090 cm⁻¹, indicates the presence of the chloro-aromatic group.[6]

-

C-N Stretch: Found in the 1020-1250 cm⁻¹ region.[6]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak will appear at m/z 209. An M+2 peak at m/z 211 with approximately one-third the intensity of the M+ peak is expected, which is the characteristic isotopic signature of a single chlorine atom.

-

Key Fragmentation: The primary fragmentation pathway is typically alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[7][8] The loss of the chlorobenzyl radical (m/z 125) would lead to a fragment at m/z 84. Alternatively, cleavage within the ring can occur. The chlorobenzyl cation (m/z 125) is also a very common and stable fragment.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. The piperidine ring acts as a versatile, saturated heterocycle that can orient substituents in specific 3D vectors, while the chlorobenzyl group provides a lipophilic anchor that can engage in hydrophobic and aromatic interactions within protein binding pockets.

-

Central Nervous System (CNS) Agents: This scaffold is a key intermediate in the synthesis of compounds targeting neurological disorders. Its structure is found in precursors to antipsychotics and neuroprotective agents.

-

Analgesics: It serves as a building block for novel analgesic compounds. The piperidine moiety is a common feature in many opioid and non-opioid pain therapeutics.

-

Enzyme Inhibitors: The structure can be elaborated to design inhibitors for various enzymes. For instance, derivatives of benzylpiperidine are known to act as monoamine oxidase inhibitors (MAOIs).[3]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: The toxicological properties have not been exhaustively investigated. Piperidine and its derivatives should be treated as toxic and irritant.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant value to the scientific community, particularly those engaged in pharmaceutical research. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route via catalytic hydrogenation, make it an accessible and reliable building block. The detailed spectroscopic profile provided in this guide serves as a definitive reference for its characterization, ensuring the identity and purity of the material used in further synthetic endeavors. A thorough understanding of this molecule's properties and synthesis is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115. (n.d.). PubChem.

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD.

- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. (2025, August 7). ResearchGate.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.

- 4-(4-Chlorobenzoyl)piperidine | 53220-41-0. (2025, January 27). ChemicalBook.

- 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. (n.d.). PubChem.

- 4-Benzylpiperidine. (n.d.). Wikipedia.

- 4-(4-chlorobenzyl)piperazine CAS. (n.d.). ChemicalBook.

- This compound hydrochloride | C12H17Cl2N | CID 17039566. (n.d.). PubChem.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database.

- How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized? (2024, January 16). Guidechem.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).

- Piperidine Synthesis. (2025, June 4). DTIC.

- Reductive Amination. (n.d.). Myers Chem 115.

- 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- 4-Benzylpiperidine(31252-42-3) IR Spectrum. (n.d.). ChemicalBook.

- 4-(4-CHLOROBENZYL)PYRIDINE synthesis. (n.d.). ChemicalBook.

- 4-Benzylpiperidine | C12H17N | CID 31738. (n.d.). PubChem.

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.

- Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+.

- Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. (2025, August 8). ResearchGate.

- ChemInform Abstract: Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. (2025, August 7). ResearchGate.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed.

- Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Piperidine(110-89-4) IR Spectrum. (n.d.). ChemicalBook.

- N-(4-Chlorobenzyl)-4-methylbenzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. (2020, August 20). YouTube.

- Mass Spectrometry: Fragmentation. (n.d.).

- Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. (2024, August 14). NIH.

Sources

- 1. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Chlorobenzyl)piperidine chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a substituted piperidine derivative that serves as a crucial structural motif and versatile intermediate in modern medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1][2] The addition of a 4-chlorobenzyl substituent provides a lipophilic handle and specific steric and electronic properties that can be exploited to modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical identity, synthesis, and applications of this compound, tailored for researchers and professionals in drug discovery and development.

Core Chemical Identity

A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research and development.

Chemical Structure

The structure consists of a central piperidine ring substituted at the 4-position with a benzyl group. The phenyl ring of the benzyl moiety is, in turn, substituted at its 4-position with a chlorine atom.

Figure 1: 2D Chemical Structure of this compound.

IUPAC Nomenclature and Chemical Identifiers

The formal nomenclature and key database identifiers for this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride form is frequently used to improve solubility and handling of the compound.[3]

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]piperidine | 4-[(4-chlorophenyl)methyl]piperidine;hydrochloride[4] |

| Molecular Formula | C₁₂H₁₆ClN | C₁₂H₁₇Cl₂N[4] |

| CAS Number | 36968-94-2[3] | Data Not Available in search results |

| PubChem CID | 83329 | 17039566[3][5] |

| MDL Number | Not Available | MFCD03840138[3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below pertains to the hydrochloride salt, which is the common commercial form.

| Property | Value | Source |

| Molecular Weight | 246.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥ 94% | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Synthesis and Mechanistic Rationale

A robust and scalable synthetic route is critical for the utilization of any chemical intermediate. A common and efficient method to produce this compound is through the reduction of the corresponding ketone, 4-(4-Chlorobenzoyl)piperidine.

Retrosynthetic Analysis

Retrosynthesis provides a logical framework for planning a synthesis. The C-C bond between the methylene bridge and the piperidine ring is the key disconnection. This disconnection leads back to a piperidine nucleophile and a 4-chlorobenzyl electrophile, or more practically, the carbonyl precursor, 4-(4-chlorobenzoyl)piperidine, which is commercially available. The reduction of this ketone is a high-yielding and straightforward transformation.

Caption: Retrosynthetic approach for this compound.

Recommended Synthetic Protocol: Wolff-Kishner Reduction

The reduction of the ketone precursor, 4-(4-Chlorobenzoyl)piperidine, to the desired methylene group can be effectively achieved via the Wolff-Kishner reduction. This method is particularly suitable for carbonyl compounds that are stable under strongly basic, high-temperature conditions. The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane.

Materials:

-

4-(4-Chlorobenzoyl)piperidine (1.0 eq)

-

Hydrazine hydrate (4.0 eq)

-

Potassium hydroxide (KOH) (5.0 eq)

-

Diethylene glycol (solvent)

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Initial Reaction: Charge the flask with 4-(4-Chlorobenzoyl)piperidine, diethylene glycol, and hydrazine hydrate.

-

Heating: Heat the mixture to 120-130 °C for 2 hours. During this phase, the hydrazone intermediate is formed.

-

Water Removal: Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~190-200 °C.

-

Reduction: Add powdered potassium hydroxide (KOH) cautiously in portions. The strong base facilitates the final reduction step.

-

Reflux: Maintain the reaction at reflux (~200 °C) for 4-6 hours until the evolution of nitrogen gas ceases (monitor via bubbler).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the chlorophenyl group, the piperidine ring protons, and the benzylic methylene bridge protons.

-

¹³C NMR: Will show characteristic peaks for the substituted aromatic ring and the aliphatic piperidine and methylene carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₂H₁₆ClN should be observed, along with its characteristic isotopic pattern due to the presence of chlorine.

Role in Drug Discovery and Development

The this compound moiety is a valuable building block for creating novel therapeutic agents.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs.[2] Its inclusion in a molecule can:

-

Modulate Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.[6]

-

Provide Key Binding Interactions: The nitrogen can act as a hydrogen bond acceptor, while the saturated ring provides a rigid, three-dimensional scaffold to orient other functional groups.

-

Improve Pharmacokinetic Profiles: The scaffold can be modified to tune lipophilicity, metabolic stability, and cell permeability.[1]

Applications and Biological Relevance

This compound hydrochloride is explicitly cited as a versatile intermediate for the synthesis of various bioactive molecules.[3] Its utility is particularly noted in the development of:

-

Analgesics and Neuroprotective Drugs: The scaffold is a common feature in compounds targeting the central nervous system (CNS). The related compound 4-benzylpiperidine acts as a monoamine releasing agent, suggesting that derivatives could modulate neurotransmitter systems.[3][7]

-

Anti-inflammatory Agents: The structure can be incorporated into larger molecules designed to inhibit inflammatory pathways.[3]

-

Neuroscience Research: It is used as a starting material to create molecular probes for studying neurotransmitter systems and the mechanisms of neurological disorders.[3]

The 4-chloro substitution on the benzyl ring is a common tactic in drug design to increase metabolic stability by blocking a potential site of aromatic oxidation and to enhance binding affinity through favorable hydrophobic or halogen-bonding interactions.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the complete workflow from starting materials to the final, purified compound.

Caption: Workflow for the synthesis and purification of the target compound.

Safety and Handling

While specific toxicity data for this compound is not detailed in the provided search results, standard laboratory safety precautions should be observed. The precursor, 4-(4-Chlorobenzoyl)piperidine, is classified as harmful if swallowed and causes serious eye irritation.[8] Similar precautions should be taken with the product.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[3]

Conclusion

This compound stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its structure combines the privileged piperidine scaffold with a functionalized aromatic moiety, providing a robust platform for developing novel therapeutics, particularly in the neuroscience arena. The well-established synthetic routes to its preparation, coupled with its versatile chemical nature, ensure its continued importance for researchers aiming to innovate and develop next-generation pharmaceuticals.

References

-

PubChem. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, this compound hydrochloride. [Link]

-

PubChem. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115. National Center for Biotechnology Information. [Link]

-

PubChem. This compound hydrochloride | C12H17Cl2N | CID 17039566. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Chlorobenzyl)piperidine CAS number and molecular formula

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a specific, high-value derivative: this compound. As a versatile synthetic intermediate, this compound serves as a critical starting point for the development of novel therapeutic agents, particularly in the fields of neuroscience and pain management.[3] Its structure, featuring a substituted benzyl group appended to the 4-position of the piperidine ring, provides a template for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties.

This document provides a comprehensive overview of this compound, covering its fundamental chemical properties, a detailed synthetic protocol, its applications in modern drug discovery, and essential safety guidelines. The insights herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex molecular entities.

Core Compound Identification

Precise identification is paramount in chemical synthesis and regulatory documentation. This compound is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[3]

| Identifier | Value | Source |

| Chemical Name | 4-[(4-chlorophenyl)methyl]piperidine hydrochloride | PubChem[4] |

| CAS Number | 36968-94-2 | Chem-Impex[3] |

| Molecular Formula | C₁₂H₁₇Cl₂N (as HCl salt) | PubChem[4] |

| C₁₂H₁₆ClN (as free base) | ||

| Molecular Weight | 246.17 g/mol (as HCl salt) | PubChem[4] |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]piperidine;hydrochloride | PubChem[4] |

| Synonyms | This compound HCl | Chem-Impex[3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved through various routes. A common and illustrative strategy involves the alkylation of a pyridine precursor followed by the reduction of the aromatic ring. This two-step process is favored for its reliability and scalability.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-Chlorobenzyl)pyridine

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-picoline (1.0 eq) in anhydrous toluene.

-

Base Addition : Cool the solution to 0°C using an ice bath. Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes) dropwise over 20 minutes. The causality here is the deprotonation of the methyl group of 4-picoline, which is rendered acidic by the electron-withdrawing nature of the pyridine ring, forming a resonance-stabilized carbanion.

-

Alkylation : After stirring for 1 hour at 0°C, add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous toluene dropwise. The nucleophilic carbanion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an Sₙ2 reaction.

-

Reaction & Quenching : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via TLC. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up & Purification : Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(4-Chlorobenzyl)pyridine.

Step 2: Catalytic Hydrogenation to this compound

-

Catalyst Setup : To a solution of 4-(4-Chlorobenzyl)pyridine (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%). The palladium catalyst provides a surface for the adsorption of hydrogen and the pyridine derivative, facilitating the reduction.

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature. The aromatic pyridine ring is reduced to a saturated piperidine ring.

-

Monitoring & Filtration : Monitor the reaction by TLC or GC-MS until the starting material is consumed. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Final Product Isolation : Concentrate the filtrate under reduced pressure. The resulting residue is this compound free base. For the hydrochloride salt, dissolve the free base in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the white crystalline hydrochloride salt, which can be collected by filtration.

Synthesis Workflow Diagram

Caption: Fig. 1: Two-step synthesis of this compound.

Physicochemical Properties

The hydrochloride salt is typically a white to off-white crystalline powder.[3] Its properties make it suitable for use in a variety of laboratory settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | Chem-Impex[3] |

| Purity | ≥ 94-99% (Varies by supplier) | Chem-Impex[3] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[3] |

| Solubility | Favorable solubility and compatibility with a range of solvents | Chem-Impex[3] |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for more complex molecules. Its utility stems from the combination of a reactive secondary amine in the piperidine ring and the functionalizable chlorobenzyl tail.

-

Pharmaceutical Intermediate : The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3]

-

Neuroscience Research : It is widely used in the synthesis of novel compounds for neuroscience research.[3] The piperidine scaffold can mimic the structures of various neurotransmitters, allowing derivatives to modulate their systems and help researchers understand the mechanisms of neurological disorders.[3]

-

Scaffold for Lead Optimization : In medicinal chemistry, the piperidine ring can be N-substituted to introduce a variety of functional groups, while the chloro- group on the phenyl ring can be modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a wide chemical space. This iterative process is fundamental to lead optimization in drug discovery.

Role in Drug Discovery Pipeline

Caption: Fig. 2: Role as a building block in drug discovery.

Safety and Handling

As with all piperidine derivatives, appropriate safety precautions must be observed. The compound and its precursors should be handled in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

-

Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C to ensure long-term stability.[3]

-

Spills : In case of a spill, clean up immediately using appropriate absorbent material.[7] Prevent entry into drains or waterways.

While a specific, comprehensive toxicological profile for this exact compound is not widely published, related piperidine structures are known to be irritants and may be harmful if swallowed or inhaled.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics for a range of complex diseases.

References

-

PubChem. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

EMD Millipore. (2023). Piperidine Safety Data Sheet. Retrieved from [Link]

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry, 20(01), 1-13.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound hydrochloride | C12H17Cl2N | CID 17039566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. gustavus.edu [gustavus.edu]

solubility of 4-(4-Chlorobenzyl)piperidine in different solvents

An In-depth Technical Guide to the Solubility of 4-(4-Chlorobenzyl)piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in a laboratory setting.

Introduction: The Significance of Solubility in Drug Development

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents, including analgesics and neuroprotective drugs.[1] Understanding its solubility is paramount, as this fundamental physicochemical property governs its behavior in various stages of drug development, from reaction kinetics in synthesis to formulation and bioavailability of the final active pharmaceutical ingredient (API).[1][2][3] Poor solubility can lead to challenges in handling, purification, and formulation, potentially impeding the progression of a drug candidate.[2][3] This guide, therefore, aims to provide a detailed exploration of the solubility of this compound, empowering researchers to optimize its use in their scientific endeavors.

Molecular Structure and Theoretical Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure.[4] this compound possesses a piperidine ring, which is a saturated heterocycle containing a secondary amine. This amine group is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. The presence of the 4-chlorobenzyl group introduces a significant nonpolar, aromatic component to the molecule.

Based on these structural features, a qualitative prediction of its solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The piperidine ring, being a polar functional group, is expected to impart some solubility in polar protic solvents through hydrogen bonding with the solvent molecules.[4] However, the bulky and nonpolar chlorobenzyl group will likely limit its aqueous solubility. The parent compound, piperidine, is miscible with water, but the large hydrophobic substituent in this compound will significantly reduce this miscibility.[5]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are effective at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The presence of the nonpolar chlorobenzyl group suggests that there will be some degree of solubility in nonpolar solvents through van der Waals forces. Dichloromethane is often a good solvent for compounds with moderate polarity.

It is important to note that the hydrochloride salt of this compound is described as having "favorable solubility and compatibility with a range of solvents," which is a common strategy to enhance the aqueous solubility of basic compounds for formulation purposes.[1]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data on the solubility of this compound, a rigorous experimental approach is necessary. The equilibrium solubility or thermodynamic solubility is the most consistent measurement if performed correctly.[6] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[7][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[6][9] At equilibrium, the concentration of the solute in the solvent represents its solubility at that temperature.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane, toluene, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add an amount that is visibly in excess to ensure saturation.[9]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[6]

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[10]

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents).[11]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the saturated sample solutions using a validated analytical method, such as HPLC.[11]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve. This concentration is the equilibrium solubility.

-

dot

Caption: Experimental workflow for determining equilibrium solubility.

Intermolecular Interactions and Solubility

The dissolution of this compound in a solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

dot

Caption: Solute-solvent interactions influencing solubility.

Predicted Solubility Data Summary

While experimental data is essential for definitive values, a predicted qualitative solubility profile is presented below to guide initial experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water, Ethanol | Low to Moderate | Hydrogen bonding, Dipole-dipole |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Dipole-dipole |

| Nonpolar | Hexane, Toluene | Low to Moderate | van der Waals forces |

| Chlorinated | Dichloromethane | Moderate to High | Dipole-dipole, van der Waals forces |

Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds suggest that appropriate safety precautions should be taken. For instance, 4-(4-Chlorobenzoyl)piperidine is harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in pharmaceutical research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has outlined a detailed, field-proven experimental protocol for its quantitative determination. By applying the principles and methodologies described herein, researchers can effectively characterize the solubility of this important synthetic intermediate, thereby facilitating its successful application in the synthesis of novel therapeutic agents.

References

-

Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

University of Waterloo. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278.

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. Retrieved from [Link]

-

Simon Fraser University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzylpiperazine. Retrieved from [Link]

-

Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. quora.com [quora.com]

- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 6. biorelevant.com [biorelevant.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of 4-(4-Chlorobenzyl)piperidine and Its Analogs: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is arguably one of the most prominent of these scaffolds, forming the core of numerous natural alkaloids and over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with complex biological targets.[3][4]

This guide focuses on a specific, highly versatile subset of this chemical class: 4-(4-Chlorobenzyl)piperidine and its analogs. The incorporation of a 4-chlorobenzyl moiety introduces critical physicochemical properties. The chlorine atom, an electron-withdrawing group, can significantly influence a molecule's electronic character, metabolic stability, and lipophilicity, which in turn enhances membrane permeability and binding affinity to target proteins.[5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of activities to provide a synthesized analysis of the structure-activity relationships (SAR), mechanisms of action, and the causality behind the experimental methodologies used to evaluate this promising class of compounds. We will explore its journey from a versatile chemical intermediate to a core component of potent modulators of inflammation, neurological disorders, and beyond.

Chapter 1: The Chemical Landscape: Synthesis and Properties

The this compound scaffold is a valuable starting point for chemical library synthesis due to its synthetic tractability and the distinct properties each of its components confers. The piperidine ring provides a basic nitrogen atom (pKa ≈ 11.2), allowing for salt formation to improve solubility, while also acting as a key hydrogen bond acceptor or donor (protonated form) in receptor interactions.[3][4]

Core Synthesis Strategies

The construction of the core scaffold and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

A fundamental and widely used approach involves the catalytic hydrogenation of a corresponding pyridine precursor. This method is robust and often high-yielding.

Workflow: Synthesis via Catalytic Hydrogenation

Caption: General synthetic workflow for this compound.

For generating analogs with greater structural diversity, particularly with substitutions on the piperidine ring, more complex strategies such as the aza-Prins cyclization are employed. This reaction allows for the stereoselective construction of the piperidine ring while simultaneously introducing functionalities, such as a halogen at the 4-position, which can be used for further derivatization.[6]

Physicochemical and Structural Significance

The 4-chlorobenzyl group is not merely a passive structural element. Its presence is a deliberate medicinal chemistry strategy.

-

Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]

-

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the half-life of the compound in vivo.

-

Binding Interactions: The electron-rich chlorine atom can participate in halogen bonding or other non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.

Chapter 2: Key Biological Targets and Mechanisms of Action

The this compound scaffold has been identified as a key pharmacophore for modulating several critical biological pathways implicated in a range of diseases.

CCR2 Antagonism and Anti-Inflammatory Activity

A major area of investigation for this scaffold is in the development of antagonists for the C-C chemokine receptor type 2 (CCR2).[7]

The MCP-1/CCR2 Signaling Axis: The chemokine monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) is a primary ligand for CCR2. The binding of MCP-1 to CCR2, which is highly expressed on monocytes, macrophages, and memory T cells, initiates a signaling cascade that leads to directed cell migration (chemotaxis) toward sites of inflammation.[7] This pathway is a master regulator of monocytic infiltration in numerous chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, asthma, and psoriasis.[7][8]

Analogs of this compound have emerged as potent and selective CCR2 antagonists. By competitively binding to the receptor, they block the recruitment of inflammatory cells, thereby disrupting the chronic inflammatory cycle.[8][9]

Signaling Pathway: CCR2-Mediated Chemotaxis

Caption: The MCP-1/CCR2 signaling pathway and its inhibition.

Neuromodulatory and Analgesic Effects

The parent scaffold, 4-benzylpiperidine, is known to act as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin.[10] It also functions as a weak monoamine oxidase (MAO) inhibitor.[10] This activity profile suggests that chlorinated analogs could have significant potential in treating neurological and psychiatric disorders.

Furthermore, the this compound core is a recognized intermediate in the synthesis of analgesics.[5][11] The broader piperidine class includes exceptionally potent narcotic agonists, such as fentanyl and its analogs, which are often 4-substituted piperidines.[12] Recent studies have identified novel piperidine analogs based on this core structure that are highly potent and selective μ-opioid receptor (MOR) agonists, highlighting the scaffold's potential for developing next-generation pain therapeutics.[13]

Anticancer and Antimicrobial Potential

The versatility of the piperidine scaffold extends to oncology and infectious diseases.

-

Anticancer: While direct studies on this compound are nascent, a closely related analog, 1-(4-chlorobenzyl)piperazine, has demonstrated significant cytotoxic activity against MCF-7 and HCT-116 cancer cell lines.[14] The broader class of piperidin-4-ones is being actively investigated for its anticancer properties, suggesting that modifications to the core this compound structure could yield potent oncologic agents.[1][15]

-

Antitubercular: In the search for new treatments for tuberculosis, novel piperidinol compounds derived from this scaffold have been identified with promising activity against Mycobacterium tuberculosis.[16][17]

Chapter 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For the this compound scaffold, SAR studies have revealed key insights for optimizing potency and selectivity against various targets.

Pharmacophore Model: Key Modification Points

Caption: Key pharmacophoric features and modification sites.

The following table summarizes key SAR findings from the literature, focusing on how specific structural modifications influence biological activity.

| Target/Activity | Modification Site | Structural Change | Effect on Activity | Reference |

| CCR2 Antagonism | Piperidine N1 | Addition of a cyclohexyl ring linked to an amide | Increase in binding affinity. The bulky, lipophilic group effectively occupies a hydrophobic pocket in the receptor. | [9] |

| μ Opioid Agonism | Phenyl Ring | Introduction of a hydroxyl group at the meta-position (3-position) | Significant increase in potency and selectivity for the μ opioid receptor. This mimics the phenolic hydroxyl in morphine. | [13] |

| μ Opioid Agonism | Linker | Varying the linker between the piperidine and phenyl ring | Pivotal role in binding affinity and selectivity. The optimal length and flexibility are crucial for correct orientation in the binding site. | [13] |

| Anticancer | Piperidine N1 | Substitution with s-Triazine moieties | Potent cytotoxic activity observed. The specific substituent on the triazine ring further modulates potency. | [14] |

| CCR5 Antagonism | Piperidine C4 | Introduction of a hydroxyl group | Improved potency . Provides an additional hydrogen bonding interaction point. | [18] |

Chapter 4: Experimental Protocols and Methodologies

The evaluation of novel compounds requires a cascade of robust and validated assays. The choice of each experiment is deliberate, designed to answer a specific question about the compound's properties, from initial target binding to functional cellular effects and, ultimately, in vivo efficacy.

Drug Discovery and Evaluation Workflow

Caption: A typical workflow for drug discovery and evaluation.

Protocol 4.1: CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human CCR2 receptor. This is a foundational assay to confirm direct interaction with the target.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293-CCR2).

-

Assay Buffer: Use a binding buffer such as 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, with 0.2% BSA, pH 7.1.

-

Radioligand: Utilize a high-affinity CCR2 radioligand, such as [¹²⁵I]-MCP-1.

-

Competition Assay:

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-MCP-1 (e.g., 0.1 nM) to each well.

-

Add increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding (NSB) control wells, add a high concentration of an unlabeled known CCR2 antagonist (e.g., 10 µM).

-

For total binding (B₀) wells, add only the radioligand and buffer.

-

-

Incubation: Add the prepared cell membranes (e.g., 5-10 µg protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at room temperature.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the total binding. Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4.2: Monocyte Chemotaxis Assay

Objective: To assess the functional ability of test compounds to inhibit MCP-1-induced migration of monocytic cells. This assay validates that target binding translates into a biological effect.

Methodology:

-

Cell Culture: Use a human monocytic cell line that expresses CCR2, such as THP-1. Culture cells to a density of approximately 1x10⁶ cells/mL.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (e.g., 5 µm pore size).

-

Chemoattractant: In the lower chamber, add assay medium containing a predetermined optimal concentration of human MCP-1 (e.g., 10 ng/mL). For negative control wells, add medium only.

-

Compound Treatment: Resuspend THP-1 cells in assay medium. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.

-

Cell Migration: Add the pre-incubated cell suspension (e.g., 1x10⁵ cells) to the upper chamber of the Transwell plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration towards the chemoattractant in the lower chamber.

-

Quantification:

-

Carefully remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control (MCP-1 alone). Determine the IC₅₀ value by plotting the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful area of medicinal chemistry. Its inherent "drug-like" properties and synthetic accessibility have made it a foundational element in the development of potent modulators for a diverse range of biological targets. The research highlighted in this guide demonstrates its significant potential, particularly as a source of novel anti-inflammatory agents via CCR2 antagonism and as a promising framework for next-generation analgesics and CNS-active compounds.

Future research should focus on:

-

Multiparameter Optimization: Moving beyond potency to systematically improve pharmacokinetic (ADME) and safety profiles of lead compounds.

-

Exploring New Targets: Leveraging the scaffold's versatility to design and screen libraries against other G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Structure-Based Design: Utilizing high-resolution crystal structures of ligand-receptor complexes to design new analogs with enhanced selectivity and novel mechanisms of action.

The continued exploration of this privileged structure is poised to yield significant contributions to the development of new medicines for treating a wide array of human diseases.

References

-

Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Maddry, J. A., et al. (2011). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. Retrieved from [Link]

-

Ferro, S., et al. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. PubMed. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Crooks, P. A. (1995). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Retrieved from [Link]

-

Organic Chemistry. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Retrieved from [Link]

-

BioWorld. (2007). Novel CCR2 antagonist shows in vivo efficacy in models of chronic inflammation. Retrieved from [Link]

-

Kaczor, A. A., & Płaziński, W. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. PubMed. Retrieved from [Link]

-

Nepram, S., & Singh, P. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

-

Kim, J., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. This compound | 36938-76-8 | Benchchem [benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of substituted piperidine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Substituted Piperidine Derivatives

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive overview of the , focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical moiety.

Structural Features and Pharmacological Significance

The pharmacological diversity of substituted piperidine derivatives arises from the ring's conformational flexibility and the ability to introduce a wide range of substituents at various positions. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of substituents as either axial or equatorial can significantly influence the molecule's interaction with its biological target.

Key Substituted Piperidine Scaffolds in Drug Discovery

Several substituted piperidine-containing scaffolds have proven to be particularly fruitful in the development of therapeutic agents.

-

4-Substituted Piperidines: This is one of the most extensively studied classes. The substitution at the 4-position can be tailored to interact with specific binding pockets in receptors and enzymes. A prime example is the fentanyl class of opioids, where a 4-anilidopiperidine core is crucial for their potent analgesic activity.

-

3-Substituted Piperidines: Modifications at the 3-position have led to the development of compounds targeting various central nervous system (CNS) receptors. For instance, certain 3-substituted piperidines act as selective serotonin reuptake inhibitors (SSRIs).

-

2-Substituted Piperidines: This class includes compounds like methylphenidate (Ritalin), a psychostimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). The stereochemistry at the 2-position is critical for its activity.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of a piperidine derivative and its biological activity is a cornerstone of its pharmacological profiling. Key SAR considerations include:

-

Nature of the Substituent: The size, lipophilicity, and electronic properties of the substituent(s) dramatically impact binding affinity and selectivity.

-

Stereochemistry: The chiral centers within the piperidine ring and its substituents often lead to stereoisomers with distinct pharmacological profiles.

-

Nitrogen Substitution: The substituent on the piperidine nitrogen influences the compound's basicity (pKa) and overall pharmacokinetic properties.

Mechanisms of Action

Substituted piperidine derivatives exert their pharmacological effects by interacting with a wide range of biological targets. Understanding the mechanism of action is paramount for rational drug design and development.

G-Protein Coupled Receptors (GPCRs)

A significant number of piperidine-based drugs target GPCRs, a large family of transmembrane receptors involved in various physiological processes.

-

Opioid Receptors: The μ-opioid receptor is a well-known target for piperidine derivatives like fentanyl and its analogs, which are potent analgesics.

-

Dopamine Receptors: Antipsychotic drugs such as haloperidol, a butyrophenone derivative with a piperidine moiety, act as antagonists at dopamine D2 receptors.

-

Serotonin Receptors: Various piperidine-containing compounds modulate serotonergic neurotransmission by acting on different 5-HT receptor subtypes.

Ion Channels

Substituted piperidines can also modulate the activity of ion channels, which are critical for neuronal excitability and other cellular functions.

-

Voltage-gated Sodium Channels: Certain piperidine derivatives have been investigated for their local anesthetic and antiarrhythmic properties through the blockade of these channels.

-

Potassium Channels: The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. Many piperidine-containing compounds are screened for hERG liability.

Enzymes

Enzymes are another important class of targets for piperidine derivatives.

-

Acetylcholinesterase (AChE): Donepezil, a piperidine-based drug for Alzheimer's disease, is a potent and selective inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Experimental Pharmacological Profiling

A thorough pharmacological characterization of substituted piperidine derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

In Vitro Assays

3.1.1. Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand and the test compound for binding to the target receptor.

Experimental Protocol: Radioligand Binding Assay for μ-Opioid Receptor

-

Membrane Preparation: Prepare cell membranes expressing the μ-opioid receptor from a suitable cell line (e.g., CHO-K1 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the test piperidine derivative.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to its target.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for GPCR Agonist/Antagonist Activity

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

-

Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μM GDP).

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Separation: Separate bound and free [³⁵S]GTPγS by filtration.

-

Quantification: Measure the radioactivity on the filter.

-

Data Analysis: For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, determine the IC₅₀ in the presence of a known agonist.

Diagram: GPCR Signaling Pathway

Caption: Agonist binding to a GPCR activates a G-protein, leading to a downstream cellular response.

In Vivo Models

In vivo studies are essential to evaluate the overall pharmacological effect and safety profile of a compound in a living organism. The choice of animal model depends on the therapeutic indication.

Experimental Protocol: Hot Plate Test for Analgesia in Mice

-

Acclimatization: Acclimatize mice to the testing room and equipment.

-

Baseline Measurement: Determine the baseline latency for each mouse to a thermal stimulus (e.g., licking a paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Drug Administration: Administer the test piperidine derivative or vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: Measure the response latency at various time points after drug administration.

-